molecular formula C22H24N4O2S B3616946 ethyl 4-({[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonothioyl}amino)benzoate

ethyl 4-({[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonothioyl}amino)benzoate

Cat. No. B3616946
M. Wt: 408.5 g/mol
InChI Key: SZULKUVZIOMNPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonothioyl}amino)benzoate is a synthetic compound that belongs to the class of thioamides. This compound has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of Ethyl 4-({[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonothioyl}amino)benzoate is not fully understood. However, studies have shown that this compound exerts its effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, tumor growth, and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to inhibit the growth of cancer cells and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Ethyl 4-({[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonothioyl}amino)benzoate in lab experiments is its ability to exhibit multiple effects. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a versatile compound for various scientific research applications. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before using it in lab experiments.

Future Directions

There are several future directions for the research on Ethyl 4-({[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonothioyl}amino)benzoate. One of the potential directions is to investigate its potential applications in the treatment of various inflammatory and autoimmune diseases. Another direction is to study its effects on metabolic disorders, such as diabetes and obesity. Furthermore, the potential use of this compound in combination with other drugs for the treatment of cancer needs to be explored. Finally, more studies are needed to evaluate the toxicity and safety profile of this compound.

Scientific Research Applications

Ethyl 4-({[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonothioyl}amino)benzoate has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to possess anti-diabetic and anti-obesity effects.

properties

IUPAC Name

ethyl 4-[[4-(1H-benzimidazol-2-yl)piperidine-1-carbothioyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-2-28-21(27)16-7-9-17(10-8-16)23-22(29)26-13-11-15(12-14-26)20-24-18-5-3-4-6-19(18)25-20/h3-10,15H,2,11-14H2,1H3,(H,23,29)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZULKUVZIOMNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-({[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonothioyl}amino)benzoate
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ethyl 4-({[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonothioyl}amino)benzoate
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ethyl 4-({[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonothioyl}amino)benzoate

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